molecular formula C22H19N3OS B11534187 2-[(2E)-2-{1-[4-(benzyloxy)phenyl]ethylidene}hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-{1-[4-(benzyloxy)phenyl]ethylidene}hydrazinyl]-1,3-benzothiazole

Cat. No.: B11534187
M. Wt: 373.5 g/mol
InChI Key: YQUJOCXTRSSULP-LFVJCYFKSA-N
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Description

2-[(2E)-2-{1-[4-(BENZYLOXY)PHENYL]ETHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a benzyloxyphenyl group and a hydrazinyl group attached to the benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{1-[4-(BENZYLOXY)PHENYL]ETHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves the condensation of ortho-phenylenediamines with benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds efficiently, yielding the desired benzothiazole derivative with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{1-[4-(BENZYLOXY)PHENYL]ETHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

2-[(2E)-2-{1-[4-(BENZYLOXY)PHENYL]ETHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{1-[4-(BENZYLOXY)PHENYL]ETHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial cell division by targeting key proteins involved in the process . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-2-{1-[4-(BENZYLOXY)PHENYL]ETHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZIMIDAZOLE: Similar structure but with a benzimidazole ring instead of a benzothiazole ring.

    2-[(2E)-2-{1-[4-(BENZYLOXY)PHENYL]ETHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOXAZOLE: Contains a benzoxazole ring instead of a benzothiazole ring.

Uniqueness

The uniqueness of 2-[(2E)-2-{1-[4-(BENZYLOXY)PHENYL]ETHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE lies in its specific chemical structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

N-[(E)-1-(4-phenylmethoxyphenyl)ethylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C22H19N3OS/c1-16(24-25-22-23-20-9-5-6-10-21(20)27-22)18-11-13-19(14-12-18)26-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25)/b24-16+

InChI Key

YQUJOCXTRSSULP-LFVJCYFKSA-N

Isomeric SMILES

C/C(=N\NC1=NC2=CC=CC=C2S1)/C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2S1)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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